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Executive Summary
Disomotide, also known as G209-2M, is a synthetic peptide vaccine that has been

investigated for its potential in cancer immunotherapy, particularly for melanoma. It is a

modified version of an epitope from the melanoma-associated antigen glycoprotein 100

(gp100). Specifically, it is the 209-217 amino acid sequence of gp100 with a substitution of

threonine (T) at position 210 with methionine (M), resulting in the sequence IMDQVPFSV. This

modification enhances the peptide's binding affinity to the human leukocyte antigen (HLA)-

A*0201 molecule, leading to a more robust activation of cytotoxic T lymphocytes (CTLs)

against melanoma cells. This guide provides a comprehensive overview of the discovery,

synthesis, and biological activity of Disomotide, with a focus on its mechanism of action in

modulating the anti-tumor immune response, including its interplay with the PD-1/PD-L1

signaling pathway.

Discovery and Rationale
Disomotide emerged from the field of cancer immunology, which sought to harness the body's

own immune system to fight cancer. Researchers identified that melanoma cells often express

the gp100 antigen, making it a potential target for immunotherapy.[1] T-cells from melanoma

patients were found to recognize specific fragments (epitopes) of the gp100 protein presented

on the surface of cancer cells by HLA molecules.
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The native gp100209-217 peptide (ITDQVPFSV) was identified as one such epitope. However,

its ability to stimulate a powerful anti-cancer immune response was limited. To enhance its

immunogenicity, a heteroclitic peptide was designed by modifying the amino acid sequence.

The substitution of threonine with methionine at position 210 (T210M) was found to significantly

increase the peptide's binding affinity for the HLA-A*0201 molecule. This enhanced binding

leads to more stable peptide-HLA complexes on the surface of antigen-presenting cells

(APCs), resulting in more effective stimulation and expansion of gp100-specific CTLs.[2] This

modified peptide was named G209-2M, and later, Disomotide.

Synthesis of Disomotide (IMDQVPFSV)
The synthesis of Disomotide, a nonapeptide with the sequence Isoleucyl-Methionyl-Aspartyl-

Glutaminyl-Valyl-Prolyl-Phenylalanyl-Seryl-Valine, is typically achieved through solid-phase

peptide synthesis (SPPS) using the Fmoc/tBu strategy.[3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis
of Disomotide
Materials:

Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide.

Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-

OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Ile-OH.

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole).

Activation base: DIPEA (N,N-Diisopropylethylamine).

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), water

(2.5%).

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10404430/
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145755/
https://www.biomatik.com/blog/techniques-and-protocols-of-presenttime-solid-phase-peptide-synthesis/
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

with a C18 column.

Analysis: Mass spectrometry (MS) and analytical RP-HPLC.

Procedure:

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with

20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and

DCM.

First Amino Acid Coupling (Valine): Fmoc-Val-OH is activated with HBTU/HOBt and DIPEA in

DMF and then coupled to the deprotected resin for 2 hours. The resin is washed to remove

excess reagents.

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the

sequence (Ser(tBu), Phe, Pro, Val, Gln(Trt), Asp(OtBu), Met, Ile). The success of each

coupling step can be monitored using a qualitative ninhydrin test.

Final Fmoc Deprotection: After the final amino acid (Isoleucine) is coupled, the terminal

Fmoc group is removed using 20% piperidine in DMF.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are removed simultaneously by treating the resin with the cleavage

cocktail (TFA/TIS/water) for 2-3 hours.

Peptide Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether,

and the precipitate is washed several times with cold ether to remove scavengers and

byproducts.

Purification: The crude peptide is purified by RP-HPLC using a water/acetonitrile gradient

containing 0.1% TFA.

Lyophilization and Analysis: The purified peptide fractions are lyophilized to obtain a white

powder. The final product is characterized by mass spectrometry to confirm the correct
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molecular weight and by analytical RP-HPLC to assess purity.

Biological Activity and Mechanism of Action
Disomotide's primary biological activity is to act as a cancer vaccine, stimulating the cellular

arm of the immune system to recognize and eliminate melanoma cells.

Mechanism of Action
Antigen Presentation: Following subcutaneous injection, Disomotide is taken up by antigen-

presenting cells (APCs), such as dendritic cells. Inside the APCs, the peptide is loaded onto

HLA-A*0201 molecules.

T-Cell Activation: The peptide-HLA complexes are then presented on the surface of the APCs

to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes the

Disomotide-HLA complex become activated.

Clonal Expansion and Differentiation: Activated T-cells undergo clonal expansion,

proliferating into a large population of cytotoxic T lymphocytes (CTLs) that are specific for the

gp100 antigen.

Tumor Cell Recognition and Killing: These CTLs circulate throughout the body and can

recognize and bind to melanoma cells that are presenting the native gp100209-217 epitope

on their surface via HLA-A*0201. Upon binding, the CTLs release cytotoxic granules

(containing perforin and granzymes) that induce apoptosis (programmed cell death) in the

melanoma cells.

Interplay with the PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and

prevents excessive immune responses.[5] Many cancer cells, including melanoma, can exploit

this pathway to evade immune destruction by overexpressing PD-L1 on their surface. When

PD-L1 on a tumor cell binds to PD-1 on a CTL, it sends an inhibitory signal to the T-cell, leading

to its inactivation or "exhaustion."

Disomotide vaccination can indirectly counteract this immunosuppressive mechanism. By

increasing the number and activity of tumor-specific CTLs in the tumor microenvironment, the
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vaccine enhances the overall anti-tumor immune pressure. This can make the tumor more

susceptible to the effects of PD-1/PD-L1 checkpoint inhibitors. Combining Disomotide with an

anti-PD-1 or anti-PD-L1 antibody can have a synergistic effect. The vaccine primes and

expands the army of CTLs, while the checkpoint inhibitor removes the "brakes" on these T-

cells, allowing them to effectively attack and destroy the cancer cells.

Quantitative Data from Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of Disomotide (G209-2M), both

as a monotherapy and in combination with other immunotherapies. The following tables

summarize some of the key quantitative findings.

Table 1: Clinical Response

Rates in Patients with

Advanced Melanoma

Treated with G209-2M

Treatment Regimen Number of Patients Objective Response Rate (%)

G209-2M + High-Dose IL-2 185
16% (vaccine group) vs. 6%

(IL-2 alone)

G209-2M + Low-Dose IL-2 26 0%

G209-2M + MART-1 peptide +

IFN-α
7 2 patients had stable disease
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Table 2: Immunological

Responses in Patients

Treated with G209-2M

Assay Endpoint Result

ELISPOT Assay
Increase in peptide-specific T-

cells
Observed in 4 out of 6 patients

MHC-Dextramer Assay
Increase in CD8+ gp100-

specific CTLs

Significant increase in all

patients

Tetramer Staining
Increase in gp100 tetramer-

reactive CD8+ cells

Observed in 4 out of 27

patients

CTL Response
CTL responses to gp100

peptide
Detected in 14% of patients

Table 3: Survival Data from a Phase III Trial

of G209-2M plus IL-2 vs. IL-2 Alone

Endpoint G209-2M + IL-2 vs. IL-2 Alone

Median Progression-Free Survival 2.2 months vs. 1.6 months

Median Overall Survival 17.8 months vs. 11.1 months
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Caption: Mechanism of action of Disomotide leading to CTL activation and tumor cell

apoptosis.

Experimental Workflow
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Start: Rink Amide Resin
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Disomotide.
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Conclusion
Disomotide represents a targeted and rational approach to cancer immunotherapy. By

enhancing the immunogenicity of a key melanoma antigen, it effectively stimulates a specific

cytotoxic T-lymphocyte response against tumor cells. While clinical trial results have shown

varied success, the data supports its biological activity and provides a strong rationale for its

use in combination with other immunotherapies, particularly checkpoint inhibitors that target the

PD-1/PD-L1 pathway. The detailed understanding of its synthesis and mechanism of action

provides a solid foundation for further research and development in the field of peptide-based

cancer vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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